molecular formula C16H21ClN2 B6286654 (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride CAS No. 1448897-87-7

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride

Cat. No.: B6286654
CAS No.: 1448897-87-7
M. Wt: 276.80 g/mol
InChI Key: RDWCZMJNPMOFLR-QNBGGDODSA-N
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Description

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride (CAS: 1448897-87-7) is a chiral diamine salt with the molecular formula C₁₆H₂₁Cl₂N₂. It features two 4-methylphenyl groups attached to the 1R and 2R positions of an ethylenediamine backbone, forming a stereospecific structure. The dihydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in asymmetric catalysis, ligand synthesis, and pharmaceutical research due to its ability to coordinate with transition metals and modulate reaction stereoselectivity .

Key properties include:

  • Molecular Weight: 320.26 g/mol (calculated from C₁₆H₂₀N₂ + 2HCl).
  • Appearance: Likely a white to off-white crystalline powder (inferred from analogous compounds in , and 6).
  • Chirality: The (1R,2R) configuration is critical for enantioselective applications.

Properties

IUPAC Name

(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;/h3-10,15-16H,17-18H2,1-2H3;1H/t15-,16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWCZMJNPMOFLR-QNBGGDODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Condensation and Reduction

A foundational strategy for synthesizing substituted ethylenediamines involves the condensation of aldehydes with ethylenediamine to form diimine intermediates, followed by reduction. For (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine , this would entail reacting 4-methylbenzaldehyde with ethylenediamine under inert conditions.

Example Procedure :

  • Condensation :

    • Combine 4-methylbenzaldehyde (2.0 equiv.) with ethylenediamine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or methanol).

    • Stir at room temperature for 12–24 hours to form the diimine intermediate.

  • Reduction :

    • Treat the diimine with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce the C=N bonds to C–N single bonds.

    • Isolate the crude diamine via solvent evaporation and extraction.

Key Considerations :

  • Solvent choice impacts imine stability; DMSO enhances reaction rates but may require rigorous drying.

  • Over-reduction or side reactions (e.g., aldol condensation) must be mitigated by controlling stoichiometry and temperature.

Stereoselective Synthesis of Chiral Diamines

Asymmetric Catalysis

Achieving the (1R,2R) configuration necessitates enantioselective methods. Chiral auxiliaries or catalysts can induce stereochemistry during imine formation or reduction.

Chiral Ligand-Mediated Reduction :

  • Employ a palladium catalyst with a chiral phosphine ligand (e.g., dppp or dppf) to stereoselectively reduce the diimine. This approach mirrors palladium-catalyzed multicomponent reactions documented for imidazole derivatives.

  • Example: A PdCl₂·dppf complex in refluxing toluene yielded enantiomerically enriched diamines in related systems.

Resolution Techniques :

  • If racemic mixtures form, chiral resolving agents (e.g., tartaric acid) can separate enantiomers via diastereomeric salt crystallization.

Acidic Workup and Salt Formation

Dihydrochloride Isolation

Protonation of the diamine with hydrochloric acid (HCl) yields the dihydrochloride salt, enhancing stability and crystallinity.

Procedure :

  • Dissolve the free base diamine in anhydrous ether or dichloromethane.

  • Bubble HCl gas through the solution or add concentrated HCl dropwise until precipitation ceases.

  • Filter and wash the precipitate with cold ether to obtain (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride .

Optimization Insights :

  • Excess HCl may protonate amine groups unevenly; stoichiometric control ensures consistent salt formation.

  • Crystallization solvents (e.g., methanol/ethyl acetate) improve purity.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.4 ppm for para-methyl substituents) and ethylene protons (δ 3.4–3.8 ppm).

  • ¹³C NMR : Quaternary carbons adjacent to nitrogen appear at δ 160–165 ppm, while methyl groups resonate at δ 20–25 ppm.

Mass Spectrometry (MS) :

  • ESI-MS : The molecular ion peak ([M+H]⁺) for the free base (C₁₆H₂₀N₂) appears at m/z 240.16, while the dihydrochloride adduct ([M+2HCl-H]⁺) is observed at m/z 313.09.

Optical Rotation :

  • The (1R,2R) enantiomer exhibits a positive specific rotation ([α]D²⁰ +50 to +70° in methanol), confirmed via polarimetry.

Applications and Industrial Relevance

Catalysis and Ligand Design

Chiral diamines serve as ligands in asymmetric catalysis, enabling enantioselective C–C bond formations (e.g., Henry or aldol reactions). The 4-methylphenyl groups enhance steric bulk, improving catalytic selectivity.

Pharmaceutical Intermediates

This compound is a precursor to chiral β-amino alcohols and protease inhibitors, underscoring its utility in drug development .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₂₀N₂·2HCl
  • Molecular Weight : 313.27 g/mol
  • Appearance : White to light yellow powder
  • Purity : >95% (HPLC)

The compound features two 4-methylphenyl groups attached to an ethylenediamine backbone, providing it with chiral properties essential for asymmetric synthesis.

Asymmetric Synthesis

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is widely used as a chiral ligand in asymmetric synthesis. Its ability to coordinate with metal catalysts facilitates enantioselective reactions, making it valuable in the production of chiral molecules.

  • Catalytic Hydrogenation : The compound is employed in catalytic hydrogenation processes where it aids in producing enantiomerically enriched products.
  • Cross-Coupling Reactions : It serves as a ligand in cross-coupling reactions, enhancing the selectivity and yield of desired products.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound acts as a building block for synthesizing biologically active molecules. Its applications include:

  • Drug Development : It is utilized in the development of pharmaceuticals targeting specific enzymes and receptors.
  • Synthesis of Agrochemicals : The compound is also involved in creating agrochemicals that require specific stereochemistry for biological activity.

Material Science

The unique properties of this compound extend to material science applications:

  • Fine Chemicals Production : It plays a role in producing fine chemicals and specialty materials through various chemical reactions.
  • Chiral Catalysts : The compound is used to develop chiral catalysts that are crucial for creating complex organic materials.

Case Study 1: Asymmetric Catalysis

In a study published by the Chin group, this compound was utilized as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated enhanced enantioselectivity compared to other ligands, indicating its effectiveness in producing chiral compounds for pharmaceutical applications.

Case Study 2: Drug Development

Research involving this compound revealed its potential in synthesizing inhibitors for specific enzymes associated with diseases. The stereochemical configuration provided by the ligand was critical in achieving desired biological activity.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride involves its role as a chiral ligand. It coordinates with metal catalysts, forming a complex that facilitates enantioselective reactions. The chiral environment created by the ligand influences the stereochemistry of the products, leading to high enantiomeric excess.

Molecular Targets and Pathways:

    Metal Catalysts: The compound forms complexes with metals like palladium, platinum, and rhodium.

    Enantioselective Reactions: It is involved in pathways that produce chiral molecules with high selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine Dihydrochloride
  • Molecular Formula : C₁₆H₂₀N₂O₂·2HCl.
  • Molecular Weight : 369.27 g/mol.
  • Key Differences : Replaces methyl groups with methoxy (-OCH₃) substituents, increasing electron density on the aromatic rings. This enhances solubility in polar solvents but reduces thermal stability compared to the methyl analog.
  • Applications : Widely used in chiral ligand synthesis for asymmetric hydrogenation reactions .
(1R,2R)-1,2-Bis(4-cyanophenyl)ethylenediamine Dihydrochloride
  • Molecular Formula : C₁₆H₁₄N₄·2HCl.
  • Molecular Weight : 335.23 g/mol.
  • Key Differences: Cyano (-CN) groups introduce strong electron-withdrawing effects, altering metal coordination behavior. This compound is hygroscopic and requires anhydrous handling .
  • Applications : Effective in stabilizing high-valent metal catalysts for oxidation reactions .
(1R,2R)-1,2-Diphenylethylenediamine
  • Molecular Formula : C₁₄H₁₆N₂·2HCl.
  • CAS : 35132-20-6.
  • Key Differences : Lacks substituents on the phenyl rings, reducing steric hindrance. This simplifies synthesis but limits enantioselectivity in catalysis compared to methyl or methoxy derivatives .

Structural Modifications Beyond Substituents

(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
  • Molecular Formula : C₂₀H₂₈N₂.
  • Molecular Weight : 296.45 g/mol.
  • Key Differences : Bulky 2,4,6-trimethylphenyl groups create significant steric hindrance, improving selectivity in crowded catalytic environments. However, this reduces solubility in common solvents .
1,2-Phenylenediamine Dihydrochloride
  • Molecular Formula : C₆H₈N₂·2HCl.
  • CAS : 615-28-1.
  • Key Differences: A simpler, non-chiral benzene-diamine derivative. Used in biochemical assays (e.g., peroxidase substrates) but lacks stereochemical utility .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride 4-CH₃ 320.26 High stereoselectivity, moderate solubility Asymmetric catalysis, ligand design
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine Dihydrochloride 4-OCH₃ 369.27 Enhanced solubility, electron-rich Hydrogenation reactions
(1R,2R)-1,2-Bis(4-cyanophenyl)ethylenediamine Dihydrochloride 4-CN 335.23 Hygroscopic, electron-deficient Oxidation catalysis
(1R,2R)-1,2-Diphenylethylenediamine None 260.20 Low steric hindrance Basic ligand frameworks
1,2-Phenylenediamine Dihydrochloride None 181.06 Non-chiral, reactive amine groups Biochemical assays

Biological Activity

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the chemical formula C16H20N2·2HCl and a molecular weight of 313.27 g/mol, is primarily studied for its applications in medicinal chemistry and its role as a ligand in various catalytic processes.

  • Molecular Formula : C16H20N2·2HCl
  • Molecular Weight : 313.27 g/mol
  • CAS Number : 1448897-87-7
  • Purity : >95% (T)(HPLC)

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that this compound can act as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. This inhibition could have implications for treating mood disorders and other neurological conditions.

3. Ligand Properties

As a ligand, this compound has been utilized in asymmetric catalysis. Its chiral nature allows it to facilitate reactions that produce enantiomerically pure compounds, which are vital in pharmaceutical applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity comparable to established antioxidants like ascorbic acid .
  • Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters showed that this compound effectively inhibited MAO-A and MAO-B isoforms, suggesting potential use in treating depression .
  • Catalytic Applications : In a study focusing on asymmetric synthesis, the compound was used as a ligand for copper-catalyzed reactions, yielding high enantioselectivity in the formation of chiral centers .

Summary of Biological Activities

Activity TypeDescriptionReferences
Antioxidant ActivityProtects against oxidative stress
Enzyme InhibitionInhibits monoamine oxidase (MAO)
Ligand PropertiesFacilitates asymmetric catalysis

Q & A

What are the optimal reaction conditions for synthesizing (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride?

Basic
The synthesis involves multi-step organic reactions, with strict control over stereochemistry to preserve the (1R,2R) configuration. Key parameters include:

  • Solvent choice : Polar solvents like ethanol or dimethylformamide (DMF) enhance solubility and reaction homogeneity .
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and selectivity .
  • Purification : Recrystallization in ethanol/water mixtures improves enantiomeric purity (>98% by chiral HPLC) .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

How is the enantiomeric purity of this compound verified?

Basic
Enantiomeric purity is critical for applications in asymmetric catalysis. Standard methods include:

  • Chiral HPLC : Using a Chiralpak® IA column with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray crystallography : Confirms absolute configuration and crystallinity .
  • Optical rotation : Compare observed [α]D values with literature data (e.g., +15° to +20° in methanol) .

What challenges arise in using this compound as a chiral ligand, and how can catalytic efficiency be optimized?

Advanced
Challenges include ligand stability under harsh conditions and variable enantioselectivity. Optimization strategies:

  • Parameter screening : Vary temperature, solvent polarity, and metal-ligand ratios (e.g., Rh or Ru complexes) .
  • Additives : Use Lewis acids like Zn(OTf)₂ to enhance substrate coordination .
  • Comparative studies : Benchmark against commercial ligands (e.g., TsDPEN) in model reactions like asymmetric hydrogenation .

Data Contradiction Note : Conflicting enantioselectivity reports may stem from trace impurities; ensure rigorous purification .

How can researchers resolve contradictions in pharmacological interaction data for this compound?

Advanced
Discrepancies in receptor-binding studies require systematic validation:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to targets like G-protein-coupled receptors .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Dose-response assays : Perform IC₅₀/EC₅₀ studies in cellular models to reconcile potency variations .

Example Table : Pharmacological Profiling

TargetAssay TypeResult (IC₅₀)Reference
CYP3A4Fluorogenic12.3 µM
Dopamine D2Radioligand45.6 µM

What analytical techniques are recommended for characterizing this compound’s stability under experimental conditions?

Methodological
Stability depends on storage and operational environments:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C under nitrogen) .
  • NMR stability studies : Monitor proton shifts in D₂O over 72 hours to detect hydrolysis .
  • HPLC-MS : Identify degradation products (e.g., oxidized methyl groups) after exposure to light/air .

Storage Protocol : Store in amber vials at -20°C under argon to prevent oxidation .

How does the substitution pattern (e.g., 4-methyl vs. 4-methoxy) on the aromatic rings influence biological activity?

Advanced
Structural analogs provide insights into structure-activity relationships (SAR):

  • Electron-donating groups (e.g., -OCH₃): Enhance receptor affinity via hydrogen bonding .
  • Hydrophobic substituents (e.g., -CH₃): Improve membrane permeability in cellular assays .
  • Comparative SAR Table :
DerivativeLogPEC₅₀ (µM)Target
4-Methyl (compound)2.118.4Serotonin transporter
4-Methoxy (analog)1.89.7Same target

What strategies mitigate racemization during synthetic scale-up?

Advanced
Racemization risks increase at higher temperatures or prolonged reaction times. Mitigation includes:

  • Low-temperature protocols : Conduct coupling steps at 0–5°C .
  • Chiral auxiliaries : Temporarily introduce bulky groups to sterically hinder configuration inversion .
  • In-situ monitoring : Use FTIR to detect intermediate stereochemical integrity .

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